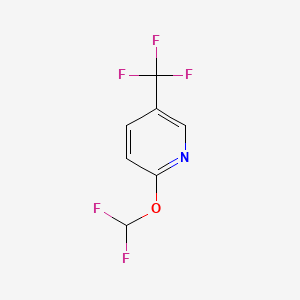

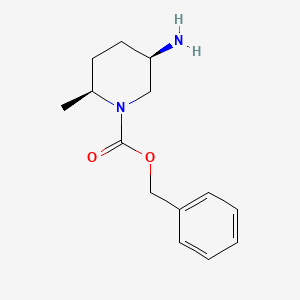

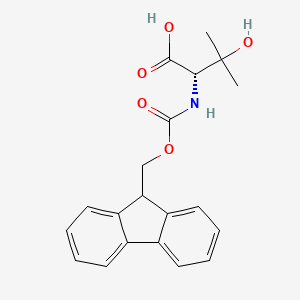

![molecular formula C6H5BrN4O B577953 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one CAS No. 1215295-89-8](/img/structure/B577953.png)

3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class of compounds . These are energetic materials synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Synthesis Analysis

While specific synthesis methods for “3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one” were not found, similar compounds have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one” were not found, similar compounds exhibit excellent insensitivity toward external stimuli and good calculated detonation performance .Aplicaciones Científicas De Investigación

Heterocyclic Compounds and Biological Significance

Triazines, including the specific compound 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one, are a class of heterocyclic compounds notable in medicinal chemistry for their wide spectrum of biological activities. These compounds have been extensively studied for their antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus is considered a core moiety for the development of future drugs due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).

Synthetic Strategies and Chemical Reactivities

The synthesis and evaluation of 3-thioxo-1,2,4-triazin-5-ones and their derivatives have been a focal point of research due to their significant applications in the medicinal, pharmacological, and biological fields. These compounds serve as vital probes and have been recognized for their roles as drugs, semi-drugs, and bioactive systems. Their chemical reactivities towards electrophilic and nucleophilic reagents under various conditions have been thoroughly investigated, revealing their potential in anticancer, anti-HIV, antimicrobial applications, as well as their enzymatic effects (Makki, Abdel-Rahman, & Alharbi, 2019).

Triazole Derivatives and Patent Review

The triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, have been recognized for their diverse biological activities and are considered important for the development of new drugs. Their structural variations provide numerous opportunities for the creation of therapeutically active compounds with a broad range of activities against various diseases. The exploration of novel triazoles with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties has been particularly emphasized, highlighting the need for new, efficient preparations that consider green chemistry and sustainability (Ferreira et al., 2013).

Antitumor Activities and Synthesis

The synthesis and evaluation of 1,2,3-triazines and their benzo- and heterofused derivatives have demonstrated significant antitumor activities. Their broad spectrum of activities, combined with simple synthesis, positions these molecules as promising scaffolds for the development of antitumor compounds. The comprehensive review covering literature up to 2016 highlights the efficacy of these compounds in various models, showcasing their potential as antitumor agents (Cascioferro et al., 2017).

Biological Features of Triazole Derivatives

Modern chemistry's interest in 1,2,4-triazoles for synthesizing biologically active substances has been reinforced by the discovery of rational synthesis methods for potentially active derivatives. These compounds demonstrate a wide range of activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The generalization of literary sources has identified this area as a promising direction for scientific research, indicating the significant biological activity of 1,2,4-triazole derivatives (Ohloblina, 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-2-methyl-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4O/c1-3-5(7)4-2-8-9-6(12)11(4)10-3/h2H,1H3,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNQZZLDNBBBDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1Br)C=NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205728 |

Source

|

| Record name | 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one | |

CAS RN |

1215295-89-8 |

Source

|

| Record name | 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

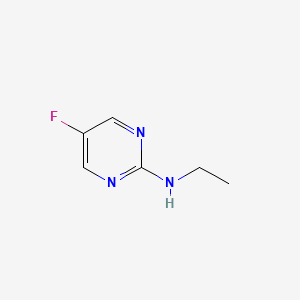

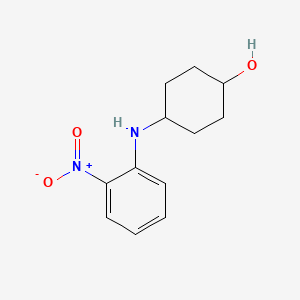

![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)

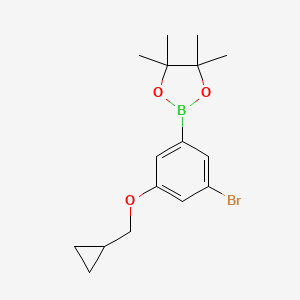

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)

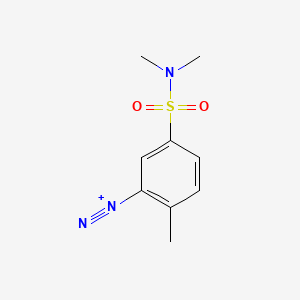

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B577881.png)

![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)